(2R)-2-(trifluoromethyl)oxirane

Description

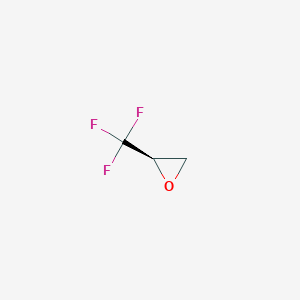

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRARFZZMGLHL-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303893 | |

| Record name | (2R)-2-(Trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143142-90-9 | |

| Record name | (2R)-2-(Trifluoromethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143142-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2R)-2-(Trifluoromethyl)oxirane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(Trifluoromethyl)oxirane is a chiral fluorinated epoxide that has garnered significant attention in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this oxirane a valuable building block for the synthesis of novel pharmaceuticals and functional materials. Its strained three-membered ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of a trifluoromethylated stereocenter, a key feature in many modern drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights into its application in research and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless, volatile, and flammable liquid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃F₃O | [1] |

| Molecular Weight | 112.05 g/mol | [1] |

| Boiling Point | 25-32 °C | [1] |

| Density | 1.294 g/mL at 25 °C | [1] |

| Flash Point | -15 °F (-26 °C) | [1] |

| Refractive Index (n20/D) | <1.300 | [1] |

| Storage Temperature | 2-8 °C | [1] |

Spectroscopic Analysis

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 (methine) | ~3.5 | m | |

| H-3 (methylene) | ~2.8, ~3.0 | m |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The spectrum is characterized by complex multiplets for the oxirane ring protons due to coupling with each other and with the fluorine atoms of the trifluoromethyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the carbon framework of the molecule. The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the chemical shifts of the adjacent carbons.

| Carbon | Chemical Shift (δ) ppm | Coupling to Fluorine (JC-F) Hz |

| C-2 (methine) | ~50-55 | q, ~35-40 |

| C-3 (methylene) | ~45-50 | t, ~4-6 |

| CF₃ | ~123-125 | q, ~270-275 |

Note: The CF₃ carbon appears as a quartet due to coupling with the three fluorine atoms. The C-2 carbon also shows a quartet due to coupling with the CF₃ group, and the C-3 carbon may appear as a triplet due to coupling with the two fluorine atoms of the CF₃ group at a longer range.

FT-IR Spectroscopy: The infrared spectrum highlights the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3000-3100 | C-H stretching (oxirane ring) |

| ~1250-1350 | C-O-C asymmetric stretching (oxirane ring) |

| ~1100-1300 | C-F stretching (strong) |

| ~850-950 | C-O stretching (oxirane ring) |

The presence of strong absorption bands in the 1100-1300 cm⁻¹ region is characteristic of the C-F bonds in the trifluoromethyl group. The bands corresponding to the oxirane ring vibrations are also key identifiers.

Asymmetric Synthesis

The enantioselective synthesis of this compound is critical for its use in chiral drug development. A common and effective method is the asymmetric epoxidation of 3,3,3-trifluoropropene. The Sharpless-Katsuki epoxidation is a well-established method for this transformation.[2]

Experimental Protocol: Asymmetric Epoxidation of 3,3,3-Trifluoropropene

This protocol is a representative example and may require optimization.

Materials:

-

3,3,3-Trifluoropropene

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Molecular sieves (4Å), powdered and activated

Procedure:

-

Catalyst Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves. Add anhydrous dichloromethane and cool the suspension to -20 °C. To this cooled suspension, add D-(-)-diisopropyl tartrate (1.1 eq. relative to Ti) followed by titanium(IV) isopropoxide (1.0 eq.). Stir the mixture at -20 °C for 30 minutes to form the chiral catalyst complex.

-

Epoxidation: Cool the catalyst mixture to -20 °C. Bubble 3,3,3-trifluoropropene gas through the solution or add a pre-condensed solution of the alkene in cold dichloromethane. Slowly add a solution of tert-butyl hydroperoxide (1.5-2.0 eq.) in the chosen non-polar solvent dropwise, maintaining the internal temperature below -20 °C.

-

Reaction Monitoring: Monitor the reaction progress by GC-MS or TLC (after quenching a small aliquot). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or dimethyl sulfide at low temperature. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of celite to remove the titanium salts. Wash the filter cake with dichloromethane.

-

Purification: The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product. Further purification can be achieved by careful fractional distillation.

Caption: Workflow for the asymmetric synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The high ring strain and the electron-withdrawing nature of the trifluoromethyl group make this compound a highly reactive electrophile. It readily undergoes ring-opening reactions with a wide range of nucleophiles. The regioselectivity of the attack is a key consideration in synthetic planning.

General Principles of Ring-Opening Reactions

-

Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), leading to the formation of a secondary alcohol. This regioselectivity is primarily governed by sterics.[3]

-

Under Acidic Conditions (Weak Nucleophiles): The epoxide oxygen is first protonated, activating the ring. The nucleophile then attacks the more substituted carbon atom (C2) that can better stabilize the partial positive charge in the transition state. This results in the formation of a primary alcohol.

Caption: Regioselectivity of nucleophilic ring-opening of 2-(trifluoromethyl)oxirane.

Ring-Opening with Amine Nucleophiles

The reaction with amines provides access to chiral 1-amino-3,3,3-trifluoro-2-propanol derivatives, which are valuable building blocks for pharmaceuticals.

Materials:

-

This compound

-

Benzylamine

-

Ethanol or isopropanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

-

Add benzylamine (1.1 eq.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield (2R)-1-(benzylamino)-3,3,3-trifluoropropan-2-ol.[4][5]

Ring-Opening with Grignard Reagents

Grignard reagents, being strong carbon nucleophiles, react with this compound to form new carbon-carbon bonds, leading to chiral trifluoromethylated alcohols.[6][7][8][9]

Materials:

-

This compound

-

Phenylmagnesium bromide (in THF or diethyl ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place a solution of phenylmagnesium bromide (1.2 eq.) in anhydrous diethyl ether.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by flash column chromatography to afford (R)-3,3,3-trifluoro-1-phenylpropan-2-ol.

Safety and Handling

This compound is a highly flammable and volatile liquid. It is also harmful if swallowed, in contact with skin, or if inhaled.[10] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a versatile and valuable chiral building block in modern organic synthesis. Its unique chemical properties, stemming from the presence of the trifluoromethyl group and the strained epoxide ring, enable the stereoselective synthesis of a wide array of complex molecules. The synthetic and reaction protocols outlined in this guide provide a foundation for researchers to explore the full potential of this important reagent in the development of new pharmaceuticals and advanced materials.

References

- Supporting Information for a scientific article.

- Benchchem.

- ChemicalBook. 143142-90-9(R-(+)-2-TRIFLUOROMETHYLOXIRANE) Product Description.

- ResearchGate. Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.

- TCI America. 2-(Trifluoromethyl)oxirane | 359-41-1.

- ResearchGate. Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.

- MDPI.

- Wikipedia.

- ResearchGate.

- Journal of Organic Chemistry & Process Research. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl).

- PMC - NIH. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles.

- Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.

- Tokyo Chemical Industry Co., Ltd. (APAC). 2-(Trifluoromethyl)oxirane 359-41-1.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-(Trifluoromethyl)oxirane 359-41-1.

- Benchchem. Application Notes and Protocols for the Nucleophilic Ring-Opening of 2,2,3-Trichlorooxirane.

- Chemistry LibreTexts. 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents.

- ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.

- ResearchGate. Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane.

- ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline.

- MDPI.

- Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles (video).

- Chemistry Steps. The Grignard Reaction of Epoxides.

- YouTube. How to Deal with Grignard + Epoxide Reactions.

- Benchchem. Application Notes and Protocols: Reaction of 2,3-Epoxypentane with Grignard Reagents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

A Senior Application Scientist's Guide to (2R)-2-(trifluoromethyl)oxirane (CAS: 143142-90-9): A Keystone Chiral Building Block in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry

The introduction of a trifluoromethyl (CF₃) group into a molecular scaffold is a cornerstone strategy in modern drug design.[1] This small structural modification can profoundly enhance a candidate's pharmacological profile by improving metabolic stability, increasing lipophilicity and bioavailability, and augmenting protein-binding affinity.[1][2][3] The CF₃ group's high electronegativity and steric demand, comparable to an isopropyl group, allow it to serve as a bioisostere for other groups, fine-tuning a molecule's interaction with its biological target.[2][3] (2R)-2-(trifluoromethyl)oxirane emerges as a highly valuable chiral building block, providing a direct and stereochemically defined route to introduce the trifluoromethyl group alongside a reactive handle for further molecular elaboration. This guide offers an in-depth exploration of its properties, synthesis, reactivity, and application, grounded in field-proven insights.

Core Physicochemical & Safety Profile

This compound, also known as (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane, is a volatile, flammable liquid at room temperature.[4][5] Its low boiling point and high vapor pressure necessitate careful handling and storage under refrigerated and inert conditions.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 143142-90-9 | [5][8] |

| Molecular Formula | C₃H₃F₃O | [5][8] |

| Molecular Weight | 112.05 g/mol | [5][8] |

| Appearance | Clear, colorless liquid | [4][9] |

| Boiling Point | 25-32 °C | [4][5][7] |

| Density | 1.294 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D <1.300 | [4][5] |

| Flash Point | -15 °F (-26 °C) | |

| Storage Temperature | 2-8 °C | [4][5] |

Safety & Handling: A Mandate for Caution

This compound is classified as highly flammable and must be handled with stringent precautions.[10] All operations should be conducted in a well-ventilated chemical fume hood, using spark-proof tools and equipment grounded to prevent static discharge.[11][12]

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS02 (Flame) | H224 | Extremely flammable liquid and vapour. |

Core Handling Protocol:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, flame-retardant gloves, and a lab coat.[12]

-

Store the container tightly closed in a cool, dry, and well-ventilated area away from heat and ignition sources.[6][11]

-

Take precautionary measures against static discharge.[12]

-

In case of a spill, remove all ignition sources and absorb the material with an inert absorbent before transferring it to a sealed container for disposal.[11][12]

Enantioselective Synthesis: Crafting the Chiral Epoxide

The stereospecific synthesis of trifluoromethylated epoxides is a significant challenge in organic chemistry.[13] A highly effective and notable method involves the asymmetric epoxidation of β,β-disubstituted enones that bear a β-trifluoromethyl group. This approach, explored by Shibata and co-workers, utilizes an organocatalytic system to achieve excellent yields and high enantioselectivity.[14][15]

Workflow: Asymmetric Aerobic Epoxidation

The causality behind this workflow rests on the in-situ generation of an oxidizing agent from methylhydrazine and atmospheric oxygen, catalyzed by a chiral phase-transfer catalyst derived from cinchona alkaloids. This ensures that the epoxidation occurs in a controlled chiral environment, leading to the desired (R)-enantiomer.

Experimental Protocol: Representative Asymmetric Epoxidation

This protocol is a representative synthesis adapted from published methodologies and should be performed only by qualified personnel with appropriate safety measures.[14]

-

Reaction Setup: To a solution of the β-trifluoromethylated enone (1.0 equiv) in a suitable solvent (e.g., toluene), add the cinchona alkaloid-derived phase-transfer catalyst (0.05 equiv) and cesium carbonate (Cs₂CO₃) as the base.

-

Initiation: Add methylhydrazine (1.2 equiv) to the mixture at room temperature.

-

Reaction: Stir the reaction mixture vigorously under an air atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

Reactivity & Mechanistic Causality: The Regioselective Ring-Opening

The synthetic utility of this compound is dominated by the reactivity of its strained three-membered ring. The ring-opening reaction with nucleophiles is the most critical transformation, providing a gateway to a diverse array of functionalized, chiral molecules.[16]

The reaction proceeds via a classic Sₙ2 mechanism , especially with strong nucleophiles under neutral or basic conditions.[17][18] The key principle governing the outcome is that the nucleophile will preferentially attack the carbon atom that is less sterically hindered.[19] In the case of 2-(trifluoromethyl)oxirane, this is the terminal CH₂ carbon (C1). The powerful electron-withdrawing effect of the adjacent CF₃ group makes the substituted carbon (C2) electronically deficient, but for a bimolecular substitution (Sₙ2), steric access is the dominant controlling factor.

This predictable regioselectivity is a self-validating system; it provides a reliable method for constructing 1,2-disubstituted scaffolds where the nucleophile is placed at the terminal position and the resulting secondary alcohol is adjacent to the trifluoromethyl group. This outcome is crucial for designing pharmacophores with precise spatial arrangements.

Applications in Drug Development: A Gateway to Bioactive Molecules

The true value of this compound is realized in its application as an intermediate for complex, biologically active molecules. Its ability to introduce the CF₃-CH(OH)-CH₂- motif in a stereocontrolled manner is highly sought after.

Case Study: Synthesis of Bioactive Inhibitors

This building block is a documented substrate for synthesizing potent inhibitors of critical biological targets:

-

Monoacylglycerol Lipase (MAGL) Inhibitors: By reacting the oxirane with an appropriate nucleophile, a chiral glycol intermediate can be formed, which is then elaborated into trifluoromethyl glycol carbamates, potential inhibitors of MAGL.[20]

-

Cholesteryl Ester Transfer Protein (CETP) Inhibitors: The oxirane serves as a key starting material for creating substituted trifluoro amino propanols, a class of compounds found to be potent CETP inhibitors.[20]

The following workflow illustrates the general strategy of incorporating the oxirane into a more complex drug-like scaffold.

Advanced Spectroscopic Characterization

Beyond standard NMR and IR spectroscopy, the chirality and electronic structure of trifluoromethyl-oxirane have been investigated using advanced techniques. A comparative study using Photoelectron Circular Dichroism (PECD) has explored the significant electronic effect of substituting a methyl group with a trifluoromethyl group at the chiral center, providing deep insights into its molecular orbital structure.[21] Such studies are invaluable for understanding the fundamental properties that influence its reactivity and interactions in biological systems.

References

-

Enantioselective synthesis of epoxides having a tetrasubstituted trifluoromethylated carbon center: methylhydrazine-induced aerobic epoxidation of β,β-disubstituted enones. PubMed, National Center for Biotechnology Information. [Link]

-

Background and our strategy for enantioselective synthesis of α‐trifluoromethyl epoxides with aldehydes and diazo compounds. ResearchGate. [Link]

-

Enantioselective synthesis of epoxides having a tetrasubstituted trifluoromethylated carbon center: methylhydrazine-induced aerobic epoxidation of {Beta},{Beta}-disubstituted enones. Advances in Engineering. [Link]

-

Practical Stereoselective Synthesis of an α-Trifluoromethyl-α-alkyl Epoxide via a Diastereoselective Trifluoromethylation Reaction. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane | Request PDF. ResearchGate. [Link]

-

KR-80QL Safety Data Sheet. Gnemchemical. [Link]

-

This compound. ChemBK. [Link]

-

Photoelectron circular dichroism and spectroscopy of trifluoromethyl- and methyl-oxirane: a comparative study. RSC Publishing. [Link]

-

Ring-opening reaction of oxirane via nucleophilic attack. ResearchGate. [Link]

-

2-(Trifluoromethyl)Oxirane. ChemBK. [Link]

-

Ring Opening of Epoxides by Strong Nucleophiles. YouTube. [Link]

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC, NIH. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. NIH. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, PubMed Central. [Link]

-

Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. PMC, NIH. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products. MDPI. [Link]

-

6 Chemical Properties of Epoxide (Oxirane) Part B | Chemistry of three membered heterocycles. YouTube. [Link]

-

Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). NIH. [Link]

Sources

- 1. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 143142-90-9 | CAS DataBase [chemicalbook.com]

- 5. 143142-90-9 CAS MSDS (R-(+)-2-TRIFLUOROMETHYLOXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-(Trifluoromethyl)oxirane | 359-41-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. 2-(Trifluoromethyl)oxirane | 359-41-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. advanceseng.com [advanceseng.com]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. R-(+)-2-TRIFLUOROMETHYLOXIRANE | 143142-90-9 [chemicalbook.com]

- 21. Photoelectron circular dichroism and spectroscopy of trifluoromethyl- and methyl-oxirane: a comparative study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of (2R)-2-(Trifluoromethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(2R)-2-(Trifluoromethyl)oxirane, a chiral fluorinated epoxide, is a critical building block in medicinal chemistry and drug development. Its trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceutical candidates. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this valuable intermediate in high enantiopurity, focusing on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization.

Introduction: The Significance of Trifluoromethylated Chiral Epoxides

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (CF3), in particular, is prized for its unique electronic properties and steric profile. When incorporated into a chiral epoxide, it provides a versatile handle for the synthesis of complex, enantiomerically pure molecules. This compound serves as a key precursor to a variety of chiral synthons, including amino alcohols and other functionalized intermediates that are integral to the development of novel therapeutics. This guide delves into the practical aspects of synthesizing this important molecule, offering a critical evaluation of the most effective methodologies.

Strategic Approaches to the Enantioselective Synthesis of this compound

The synthesis of this compound in high enantiomeric excess (e.e.) presents a significant challenge due to the electronic nature of the trifluoromethyl group. Several key strategies have emerged to address this, primarily revolving around asymmetric epoxidation and kinetic resolution.

Asymmetric Epoxidation of 3,3,3-Trifluoropropene: The Shi Epoxidation

The Shi epoxidation, a powerful organocatalytic method, has proven effective for the asymmetric epoxidation of a wide range of alkenes.[1] This reaction typically utilizes a chiral ketone catalyst derived from a readily available sugar, such as D-fructose, and a stoichiometric oxidant, most commonly potassium peroxymonosulfate (Oxone®).[2][3][4] The use of an L-fructose-derived catalyst is crucial for accessing the (R)-enantiomer of the epoxide.[4]

Mechanism of the Shi Epoxidation

The catalytic cycle of the Shi epoxidation involves the in situ generation of a chiral dioxirane intermediate from the ketone catalyst and Oxone®. This highly reactive dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral catalyst.

Figure 1: Catalytic cycle of the Shi Epoxidation.

Experimental Protocol: Shi Epoxidation of 3,3,3-Trifluoropropene

-

Materials: L-fructose derived catalyst, 3,3,3-trifluoropropene, Oxone®, potassium carbonate (K2CO3), acetonitrile (CH3CN), water, ethyl acetate.

-

Procedure:

-

To a solution of the L-fructose derived catalyst (0.1 eq) in a mixture of acetonitrile and water at 0 °C is added 3,3,3-trifluoropropene (1.0 eq).

-

A buffered aqueous solution of Oxone® (2.0 eq) and potassium carbonate (2.0 eq) is added dropwise to the vigorously stirred reaction mixture over a period of 2-3 hours, maintaining the temperature at 0 °C.

-

The reaction is monitored by TLC or GC until complete consumption of the starting material.

-

The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

-

Causality Behind Experimental Choices:

-

L-Fructose Derived Catalyst: The use of the L-fructose enantiomer of the Shi catalyst is essential to induce the desired (R)-stereochemistry in the epoxide product.[4]

-

Buffered Conditions (K2CO3): The presence of a base like potassium carbonate is crucial to maintain an optimal pH for the reaction, which accelerates the formation of the active dioxirane species and minimizes side reactions.[3]

-

Low Temperature (0 °C): Conducting the reaction at low temperatures is critical for maximizing enantioselectivity by enhancing the energetic difference between the diastereomeric transition states.

Asymmetric Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a powerful method for the synthesis of epoxides from carbonyl compounds and sulfur ylides.[5] To achieve enantioselectivity, a chiral sulfur ylide is employed. This approach involves the reaction of a suitable trifluoromethyl-containing aldehyde, such as trifluoroacetaldehyde, with a chiral sulfur ylide.

Mechanism of the Asymmetric Corey-Chaykovsky Reaction

The reaction proceeds via the nucleophilic attack of the chiral sulfur ylide on the carbonyl carbon of the aldehyde. The resulting betaine intermediate then undergoes an intramolecular cyclization with the expulsion of the chiral sulfide, which can, in principle, be recycled.

Figure 2: Mechanism of the Asymmetric Corey-Chaykovsky Reaction.

Experimental Protocol: Asymmetric Corey-Chaykovsky Reaction

-

Materials: Chiral sulfide precursor (e.g., a derivative of a chiral pool molecule), methyl iodide, a strong base (e.g., n-butyllithium), trifluoroacetaldehyde, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

The chiral sulfonium salt is prepared by reacting the chiral sulfide with methyl iodide.

-

In a flame-dried flask under an inert atmosphere, the chiral sulfonium salt is suspended in anhydrous THF and cooled to -78 °C.

-

A solution of n-butyllithium in hexanes is added dropwise to generate the chiral sulfur ylide.

-

Trifluoroacetaldehyde (freshly distilled) is then added slowly to the ylide solution at -78 °C.[6]

-

The reaction is stirred at low temperature until completion (monitored by TLC or GC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification by flash chromatography yields the desired this compound.

-

Causality Behind Experimental Choices:

-

Chiral Sulfide: The choice of the chiral sulfide is paramount as it dictates the stereochemical outcome of the reaction. Readily synthesized chiral sulfides have been developed for this purpose.[7]

-

Anhydrous and Inert Conditions: The sulfur ylide is highly basic and reactive, necessitating the use of anhydrous solvents and an inert atmosphere to prevent quenching.

-

Low Temperature: As with the Shi epoxidation, low temperatures are crucial for achieving high enantioselectivity.

Biocatalytic Kinetic Resolution

Kinetic resolution offers an alternative strategy to obtain enantiomerically pure epoxides from a racemic mixture. This approach utilizes an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and thus enriched.[8][9]

Principle of Lipase-Catalyzed Kinetic Resolution

In the presence of an acyl donor (e.g., vinyl acetate), a lipase can selectively acylate one enantiomer of the racemic 2-(trifluoromethyl)oxirane. The acylated product will have a different boiling point and polarity, allowing for separation from the unreacted, enantiomerically enriched epoxide. The key is to select a lipase that preferentially reacts with the (S)-enantiomer, leaving the desired (R)-enantiomer.

Figure 3: Workflow for Lipase-Catalyzed Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Materials: Racemic 2-(trifluoromethyl)oxirane, lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B), vinyl acetate, organic solvent (e.g., tert-butyl methyl ether).

-

Procedure:

-

To a solution of racemic 2-(trifluoromethyl)oxirane in tert-butyl methyl ether is added the immobilized lipase.

-

Vinyl acetate (0.5-1.0 eq) is added, and the suspension is shaken at a controlled temperature (e.g., 30-40 °C).

-

The reaction progress and enantiomeric excess of the remaining epoxide are monitored by chiral GC.

-

The reaction is stopped at approximately 50% conversion to maximize the yield and enantiopurity of the unreacted epoxide.

-

The enzyme is filtered off, and the solvent is removed under reduced pressure.

-

The resulting mixture of the (R)-epoxide and the (S)-acylated product is separated by column chromatography.

-

Causality Behind Experimental Choices:

-

Immobilized Lipase: Using an immobilized enzyme simplifies the workup, as the catalyst can be easily removed by filtration and potentially reused.

-

Vinyl Acetate: Vinyl acetate is an effective acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.

-

Reaction Monitoring: Careful monitoring of the reaction to stop at ~50% conversion is crucial for achieving high enantiomeric excess of the desired product in a kinetic resolution.

Quantitative Data Summary

| Synthetic Method | Typical Reagents | Typical Yield (%) | Typical e.e. (%) | Key Advantages | Key Disadvantages |

| Shi Epoxidation | L-fructose derived catalyst, Oxone® | 70-90 | >90 | High enantioselectivity, catalytic | Requires a specialized chiral catalyst |

| Asymmetric Corey-Chaykovsky | Chiral sulfur ylide, trifluoroacetaldehyde | 60-80 | >95 | High enantioselectivity, modular | Requires stoichiometric chiral reagent, sensitive to air and moisture |

| Lipase-Catalyzed Kinetic Resolution | Racemic epoxide, Lipase, Acyl donor | <50 (for one enantiomer) | >99 | High enantiopurity, mild conditions | Maximum theoretical yield is 50% |

Purification and Characterization

Purification:

The primary method for purifying this compound is flash column chromatography on silica gel. Due to its volatility, care must be taken during concentration steps.

Characterization:

The structure and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the protons on the oxirane ring.[10][11]

-

¹³C NMR: The carbon NMR spectrum confirms the presence of the three carbon atoms in the molecule.[10][11]

-

¹⁹F NMR: The fluorine NMR spectrum is characteristic of the trifluoromethyl group and is a powerful tool for confirming the identity of the product.[10][11]

-

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC):

Typical Chiral GC Method:

-

Column: A chiral capillary column (e.g., β-cyclodextrin-based).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An appropriate temperature gradient is used to achieve separation of the enantiomers.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Conclusion

The synthesis of enantiomerically pure this compound is a critical endeavor for the advancement of pharmaceutical and agrochemical research. This guide has detailed the most prominent and effective strategies for its preparation, including asymmetric epoxidation via the Shi method, the use of chiral sulfur ylides in the Corey-Chaykovsky reaction, and biocatalytic kinetic resolution. The choice of synthetic route will depend on factors such as the desired scale, cost considerations, and the availability of specialized reagents and equipment. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount to achieving the desired product in high yield and enantiopurity. The characterization techniques outlined herein provide the necessary tools to verify the successful synthesis of this valuable chiral building block.

References

-

Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry. [Link]

-

Shi Epoxidation. NROChemistry. [Link]

-

Shi epoxidation - Wikipedia. [Link]

-

Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry. [Link]

-

Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. - ResearchGate. [Link]

-

Shi Asymmetric Epoxidation Reaction - Andrew G Myers Research Group. [Link]

-

Catalyst generation and fructose derived catalyst of the Shi‐epoxidation. - ResearchGate. [Link]

-

Practical Synthesis of an l -Fructose-Derived Ketone Catalyst for Asymmetric Epoxidation of Olefins - ResearchGate. [Link]

-

Asymmetric reaction using (R)-BINOL derived chiral sulfur ylide;... - ResearchGate. [Link]

-

Asymmetric synthesis of chiral trifluoromethylated heliotridane via highly catalytic asymmetric Friedel-Crafts alkylation with β-trifluoromethylated acrylates and pyrroles - Nagoya Institute of Technology. [Link]

-

Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - Semantic Scholar. [Link]

-

Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC - NIH. [Link]

-

Readily synthesized chiral sulfides as reagents for asymmetric epoxidation - PubMed. [Link]

-

Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs - MDPI. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Chiral Drug Separation. [Link]

-

Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols - PubMed. [Link]

-

2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. [Link]

-

Readily synthesized chiral sulfides as reagents for asymmetric epoxidation - Chemical Society of Japan. [Link]

-

Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides - ResearchGate. [Link]

-

Tuning Intermolecular Interactions for Chiral Analysis: The Microwave Spectra and Molecular Structures of the Chiral Tag Candidates cis- and trans-2-Fluoro-3-(trifluoromethyl)oxirane and Their Gas-Phase Heterodimers with the Argon Atom - PMC - NIH. [Link]

-

Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - NIH. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile [organic-chemistry.org]

- 7. Readily synthesized chiral sulfides as reagents for asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. gcms.cz [gcms.cz]

A Technical Guide to the Spectroscopic Characterization of (2R)-2-(trifluoromethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (2R)-2-(trifluoromethyl)oxirane. As a chiral fluorinated epoxide, this molecule presents a unique spectroscopic fingerprint that is crucial for its identification, purity assessment, and understanding its role in complex chemical syntheses. This document, structured with the practicing scientist in mind, offers not just the data, but also the rationale behind the spectral features and the methodologies for their acquisition.

Molecular Structure and Spectroscopic Implications

This compound is a three-membered heterocyclic compound containing a stereocenter at the C2 position, which is substituted with a trifluoromethyl group. The strained oxirane ring and the highly electronegative trifluoromethyl group are the primary determinants of its spectroscopic properties. The chirality of the molecule means that in a chiral environment, diastereotopic relationships will be observed for the methylene protons of the oxirane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive picture of the molecule's electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the methine proton (H-2) and the two diastereotopic methylene protons (H-3).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~3.5 - 3.7 | qd (quartet of doublets) | ³JH-F ≈ 5-7 Hz, ³JH2-H3a ≈ 2-3 Hz, ³JH2-H3b ≈ 4-5 Hz |

| H-3a | ~2.8 - 3.0 | dd (doublet of doublets) | ²JH3a-H3b ≈ 5-6 Hz, ³JH3a-H2 ≈ 2-3 Hz |

| H-3b | ~3.0 - 3.2 | dd (doublet of doublets) | ²JH3a-H3b ≈ 5-6 Hz, ³JH3b-H2 ≈ 4-5 Hz |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Expertise & Experience: The downfield shift of the methine proton (H-2) is attributed to the deshielding effect of both the adjacent oxygen atom and the electron-withdrawing trifluoromethyl group. The diastereotopicity of the methylene protons (H-3a and H-3b) arises from the chiral center at C2. This results in distinct chemical shifts and coupling constants for these two protons. The geminal coupling between H-3a and H-3b is typically around 5-6 Hz. The vicinal couplings to H-2 will also be different for H-3a and H-3b. Furthermore, the methine proton will exhibit coupling to the three fluorine atoms of the trifluoromethyl group, resulting in a quartet, which is further split by the two methylene protons. A ¹H NMR spectrum of 2-(trifluoromethyl)oxirane has been reported in the supplementary information of a publication, which aligns with these predictions[1].

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will show three signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (in ¹H-decoupled) | Coupling Constants (J, Hz) |

| C-2 | ~55 - 60 | q (quartet) | ¹JC-F ≈ 270-280 Hz |

| C-3 | ~45 - 50 | t (triplet, in ¹H-coupled) | ¹JC-H ≈ 140-150 Hz |

| CF₃ | ~120 - 125 | q (quartet) | ¹JC-F ≈ 270-280 Hz |

Expertise & Experience: The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms. Similarly, the C-2 carbon, being directly attached to the CF₃ group, will also be split into a quartet, though with a smaller coupling constant. The chemical shifts of the oxirane carbons are in the expected region for epoxides[2]. The significant downfield shift of the CF₃ carbon is characteristic of this functional group.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and integrity of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CF₃ | ~ -75 to -80 | d (doublet) | ³JF-H2 ≈ 5-7 Hz |

Note: Chemical shifts are referenced to CFCl₃.

Expertise & Experience: The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be split into a doublet due to coupling with the methine proton (H-2). The chemical shift is in the typical range for a CF₃ group attached to a saturated carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and the overall vibrational modes of the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3000 - 3100 | Medium | C-H stretching (oxirane ring) |

| ~1250 - 1350 | Strong | C-F stretching (asymmetric) |

| ~1100 - 1200 | Strong | C-F stretching (symmetric) |

| ~800 - 950 | Medium-Strong | Oxirane ring breathing (asymmetric stretch) |

| ~750 - 850 | Medium | Oxirane ring breathing (symmetric stretch) |

Expertise & Experience: The most prominent features in the IR spectrum will be the very strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group. The C-H stretching vibrations of the oxirane ring will appear at higher wavenumbers. The characteristic "ring breathing" modes of the epoxide ring are also expected to be present, although they can sometimes be coupled with other vibrations. The absence of strong absorptions in the O-H (~3200-3600 cm⁻¹) and C=O (~1650-1800 cm⁻¹) regions is a key indicator of the compound's purity[2].

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following protocols are recommended.

NMR Sample Preparation and Acquisition

Trustworthiness: A self-validating system for NMR requires careful sample preparation and instrument calibration.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used, or an internal standard if it does not interfere with the analyte signals.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz for better resolution.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to confirm the proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for each carbon environment.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals, including the quaternary carbon of the CF₃ group.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled spectrum to observe the coupling with the methine proton.

-

Ensure the spectral width is adequate to cover the expected chemical shift range for fluorinated compounds.

-

Diagram of NMR Data Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

IR Sample Preparation and Acquisition

Trustworthiness: For IR spectroscopy, ensuring a pure sample and a clean optical path is critical for data integrity.

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film.

-

Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

-

-

FT-IR Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty salt plates.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

Acquire a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Diagram of IR Data Acquisition Workflow

Caption: Workflow for IR spectroscopic analysis.

Authoritative Grounding and Comprehensive References

References

-

Song, J. J., et al. (2007). Practical Stereoselective Synthesis of an α-Trifluoromethyl-α-alkyl Epoxide via a Diastereoselective Trifluoromethylation Reaction. The Journal of Organic Chemistry, 72(1), 292-294. [Link]

- (No direct link available)

- (No direct link available)

-

Lv, H., et al. (2022). Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. In Nanocage-Based {In2Tm2}-Organic Framework for Efficiently Catalyzing the Cycloaddition Reaction of CO2 with Epoxides and Knoevenagel Condensation. ResearchGate. [Link]

- (No direct link available)

- (No direct link available)

- (No direct link available)

- (No direct link available)

- (No direct link available)

-

LibreTexts. (2021). 4.9: Spectroscopy of Ethers and Epoxides. In Chemistry LibreTexts. [Link]

-

Garcia, G. A., et al. (2013). Photoelectron circular dichroism and spectroscopy of trifluoromethyl- and methyl-oxirane: a comparative study. Physical Chemistry Chemical Physics, 15(44), 19345-19355. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoelectron circular dichroism and spectroscopy of trifluoromethyl- and methyl-oxirane: a comparative study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Electrophilicity and Reactivity of (2R)-2-(Trluoromethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(Trluoromethyl)oxirane, a chiral fluorinated epoxide, represents a cornerstone building block in modern medicinal chemistry. Its significance stems from the profound influence of the trifluoromethyl (CF₃) group, which dramatically enhances the electrophilicity of the oxirane ring and governs the regioselectivity of its subsequent chemical transformations. This guide provides an in-depth analysis of the electronic properties, reactivity patterns, and synthetic applications of this versatile intermediate. We will explore the mechanistic underpinnings of its reactions with various nucleophiles, present detailed experimental protocols, and highlight its role in the synthesis of advanced pharmaceutical candidates.

Introduction: The Strategic Value of Fluorine in Drug Design

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4] The trifluoromethyl group (CF₃), in particular, is prized for its strong electron-withdrawing nature and steric profile, which can profoundly alter the physicochemical properties of a parent molecule.[2] When appended to a chiral epoxide such as (2R)-2-(trifluoromethyl)oxirane, it creates a highly reactive and stereochemically defined intermediate, enabling the construction of complex chiral molecules containing the valuable trifluoromethylated motif.[5]

This guide focuses on the inherent electrophilicity of this compound, a direct consequence of the CF₃ group's powerful inductive effect. This activation renders the epoxide susceptible to nucleophilic attack, providing a reliable pathway to a diverse array of functionalized chiral molecules.

The Electrophilic Nature of the Trifluoromethylated Oxirane Ring

The defining feature of this compound is the pronounced electrophilicity of the epoxide carbons. This is a direct result of the intense electron-withdrawing capacity of the three fluorine atoms on the adjacent carbon.

Key Electronic Effects:

-

Inductive Effect: The high electronegativity of fluorine atoms polarizes the C-F bonds, creating a strong dipole moment. This effect is transmitted through the sigma bonds, withdrawing electron density from the C2 carbon of the oxirane ring.

-

LUMO Energy Reduction: The electron-withdrawing CF₃ group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the epoxide.[6][7] This makes the molecule a much better electron acceptor and thus more susceptible to attack by nucleophiles.

-

Enhanced Polarization: The inductive withdrawal of electrons by the CF₃ group further polarizes the C-O bonds of the oxirane ring, increasing the partial positive charge (δ+) on the ring carbons and rendering them more attractive to incoming nucleophiles.

Computational studies and experimental observations consistently show that this electronic activation is the dominant factor governing the reactivity of trifluoromethylated epoxides.[6][7][8][9]

Regioselectivity of Nucleophilic Ring-Opening Reactions

The nucleophilic ring-opening of this compound is a cornerstone transformation that proceeds with a high degree of regioselectivity. The site of nucleophilic attack (either C2 or C3) is dictated by a combination of electronic and steric factors, which can be modulated by the reaction conditions.

-

Attack at C3 (Sₙ2 Mechanism): Under neutral or basic conditions, the ring-opening typically proceeds via a classic Sₙ2 mechanism. The nucleophile preferentially attacks the less sterically hindered and still electronically activated C3 carbon. This pathway is also favored due to the electronic repulsion between the incoming nucleophile and the highly electronegative CF₃ group at C2.[6][7] This regioselectivity leads to the formation of 1,1,1-trifluoro-3-substituted-propan-2-ol derivatives.

-

Attack at C2: While less common, attack at the more substituted C2 carbon can occur, particularly under conditions that promote a more Sₙ1-like character, such as in the presence of strong Lewis acids.[10] The Lewis acid coordinates to the epoxide oxygen, enhancing the positive charge on the adjacent carbons and potentially favoring attack at the site better able to stabilize that charge.

The predictable outcome of the Sₙ2 pathway makes this epoxide an exceptionally reliable building block for synthesizing chiral trifluoromethylated amino alcohols, thioethers, and other key pharmaceutical intermediates.[11][12]

Data Presentation: Regioselectivity with Various Nucleophiles

The following table summarizes the typical regiochemical outcomes for the ring-opening of trifluoromethylated epoxides with a range of nucleophiles under standard Sₙ2 conditions.

| Nucleophile Class | Representative Nucleophile | Major Regioisomer | Typical Conditions |

| Nitrogen | Amines (e.g., Diethylamine) | Attack at C3 | Neat or in polar solvent |

| Oxygen | Alcohols (e.g., 4-Methoxybenzyl alcohol) | Attack at C3 | NaH, polar aprotic solvent[13] |

| Sulfur | Thiols (e.g., Thiophenol) | Attack at C3 | Base (e.g., Et₃N), polar solvent[6][7] |

| Carbon | Organocuprates | Attack at C3 | Anhydrous ether/THF, low temp.[7] |

Note: The regioselectivity is consistently high, often exceeding 95:5 in favor of the C3-attack product.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, this section provides a detailed, self-validating protocol for a representative nucleophilic ring-opening reaction.

Protocol: Synthesis of (R)-1-(benzylamino)-3,3,3-trifluoropropan-2-ol

Objective: To demonstrate the regioselective ring-opening of this compound with an amine nucleophile.

Materials:

-

Benzylamine (1.1 eq)

-

Ethanol (anhydrous, as solvent)

-

Diethyl ether

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.12 g, 10 mmol) dissolved in anhydrous ethanol (20 mL).

-

Nucleophile Addition: Add benzylamine (e.g., 1.18 g, 11 mmol) to the solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting epoxide spot is no longer visible.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (50 mL).

-

Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo.

-

Purification & Analysis: Purify the crude product by flash column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹⁹F NMR, and ¹³C NMR to confirm the structure and verify the regioselectivity of the ring-opening.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for Nucleophilic Ring-Opening.

Mechanistic Visualization

The regioselectivity of the reaction is best understood by visualizing the transition state of the nucleophilic attack.

Caption: Regioselectivity of Nucleophilic Attack.

Applications in Drug Discovery

The trifluoromethylated chiral synthons derived from this compound are prevalent in modern pharmaceuticals. The resulting 1,1,1-trifluoro-3-amino-propan-2-ol scaffold is a key structural motif in various enzyme inhibitors and other therapeutic agents.

Examples of Application:

-

Enzyme Inhibitors: Used to synthesize potent inhibitors of enzymes like cholesteryl ester transfer protein (CETP) and monoacylglycerol lipase (MAGL).[13]

-

Chiral Auxiliaries: The resulting amino alcohol products can serve as valuable chiral auxiliaries or ligands in asymmetric synthesis.

-

Advanced Intermediates: It serves as a crucial intermediate for more complex fluorinated molecules in multi-step synthetic campaigns.[5][15]

The reliable and stereospecific introduction of the CF₃-CH(OH)-CH₂- moiety is a powerful tool for medicinal chemists aiming to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[1]

Conclusion and Future Outlook

This compound is a preeminent example of a "privileged" building block in medicinal chemistry. Its high electrophilicity and predictable reactivity, both governed by the powerful electronic influence of the trifluoromethyl group, provide a robust platform for the stereoselective synthesis of complex fluorinated molecules. The continued exploration of its reactions with novel nucleophiles and its application in innovative synthetic strategies will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and improved pharmacological profiles.

References

- Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethyl

- Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC - NIH.

- Reactions of 2‐trifluoromethyl oxirane and trifluoromethyl‐substituted carbenoids.

- Regioselective Ring Opening of [(Perfluoroalkyl)methyl] Oxiranes with N-Nucleophiles.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Computational Analysis of Reaction Mechanism for Trifluoromethylation of Organic Compounds.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Unknown Source.

- 143142-90-9(R-(+)-2-TRIFLUOROMETHYLOXIRANE) Product Description. ChemicalBook.

- Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PubMed.

- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.

- (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane 97 143142-90-9. Sigma-Aldrich.

- Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. montclair.edu [montclair.edu]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane 97 143142-90-9 [sigmaaldrich.com]

- 14. 143142-90-9 CAS MSDS (R-(+)-2-TRIFLUOROMETHYLOXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

discovery and history of trifluoromethylated epoxides

An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Epoxides

Authored by Gemini, Senior Application Scientist

Foreword: The Trifluoromethyl Group and the Epoxide Ring – A Powerful Union in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among fluorinated motifs, the trifluoromethyl (CF3) group is preeminent, imparting profound changes to a molecule's physical, chemical, and biological properties.[1][2][3] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can enhance a drug candidate's efficacy, permeability, and lifespan in the body.[2][4]

Paired with this powerful functional group is the epoxide, a simple three-membered cyclic ether. Deceptively simple in structure, the epoxide is a highly versatile synthetic intermediate, prized for its inherent ring strain that allows for facile, stereospecific ring-opening reactions with a wide array of nucleophiles.[5][6]

The convergence of these two chemical entities—the trifluoromethyl group and the epoxide ring—creates a class of building blocks with immense potential. Trifluoromethylated epoxides serve as chiral synthons for constructing complex, stereochemically rich molecules that are of high interest to the pharmaceutical and agrochemical industries. This guide provides a comprehensive exploration of the discovery and historical development of these valuable compounds, tracing the evolution of their synthesis from early challenges to the sophisticated and highly selective methodologies available today.

The Genesis of Synthesis: Overcoming the Challenge of Trifluoromethylation

The journey to trifluoromethylated epoxides begins with the broader challenge of trifluoromethylation itself. Early organofluorine chemistry was fraught with difficulty due to the extreme reactivity of many fluorinating agents.[7] The development of practical and selective methods to install a CF3 group was a critical prerequisite. A significant breakthrough came with the advent of nucleophilic trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent, and the utilization of industrial byproducts like fluoroform (HCF3).[8][9] These reagents provided reliable pathways to key precursors, most notably trifluoromethyl ketones, paving the way for the subsequent construction of the epoxide ring.

Major Synthetic Paradigms for Trifluoromethylated Epoxides

The synthesis of trifluoromethylated epoxides has evolved along two primary strategic routes, largely defined by the nature of the immediate precursor: trifluoromethyl ketones or trifluoromethylated alkenes. A third, more specialized strategy involves installing the trifluoromethyl-bearing stereocenter prior to ring formation.

Pathway I: Epoxidation from Trifluoromethyl Ketones

The conversion of a ketone to an epoxide is a classic transformation. For trifluoromethyl ketones (TFMKs), this approach leverages the well-established chemistry of sulfur ylides, such as the Corey-Chaykovsky reaction.

Causality and Mechanistic Insight

The strong electron-withdrawing effect of the CF3 group renders the adjacent carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. In the Corey-Chaykovsky reaction, a sulfur ylide (e.g., dimethylsulfoxonium methylide) attacks the carbonyl carbon. The resulting betaine intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the excellent dimethyl sulfoxide (DMSO) leaving group to form the three-membered epoxide ring.

Caption: General mechanism for the Corey-Chaykovsky epoxidation of a trifluoromethyl ketone.

Protocol: Representative Epoxidation of a Trifluoromethyl Ketone

The following protocol is adapted from methodologies that utilize sulfur ylides for the epoxidation of ketones.

Objective: To synthesize 2-phenyl-2-(trifluoromethyl)oxirane from 2,2,2-trifluoroacetophenone.

Materials:

-

2,2,2-trifluoroacetophenone

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

Procedure:

-

Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add sodium hydride (1.2 eq). Wash the NaH with anhydrous THF to remove mineral oil. Add anhydrous DMSO and trimethylsulfoxonium iodide (1.2 eq).

-

Heat the mixture to 50 °C and stir until the evolution of hydrogen gas ceases (approx. 45-60 min), indicating the formation of the ylide. Cool the resulting solution to room temperature.

-

Epoxidation Reaction: Dissolve 2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the prepared ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting ketone.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated epoxide.

Modern Advancements

Recent research has expanded this pathway to include innovative methods such as the visible-light-induced cycloaddition of N-tosylhydrazones with trifluoromethyl ketones, which allows for the construction of highly substituted trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers under metal-free conditions.[10]

Pathway II: Epoxidation from Trifluoromethylated Alkenes

The direct epoxidation of an alkene is arguably the most common method for synthesizing epoxides. This strategy involves the electrophilic addition of an oxygen atom across the double bond.

Causality and Mechanistic Insight

The reactivity of an alkene in an epoxidation reaction is directly related to its electron density. The CF3 group is a powerful electron-withdrawing group, which significantly deactivates the adjacent double bond towards electrophilic attack. This makes the epoxidation of trifluoromethylated alkenes more challenging than their non-fluorinated counterparts, often requiring more reactive oxidizing agents or catalytic activation. The most common method is the Prilezhaev reaction, which uses a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA). The reaction proceeds through a concerted "butterfly" transition state where the oxygen is delivered to the alkene in a single, stereospecific step.[6]

Caption: The concerted mechanism of the Prilezhaev epoxidation of a trifluoromethylated alkene.

Asymmetric Synthesis: The Quest for Chirality

The true power of trifluoromethylated epoxides lies in their application as chiral building blocks. Consequently, the development of asymmetric epoxidation methods for trifluoromethylated alkenes has been a major focus of research.

-

Organocatalysis: Pioneering work by Shibata and others has demonstrated the asymmetric epoxidation of β-trifluoromethyl β,β-disubstituted enones using cinchona alkaloid-based phase-transfer catalysts.[11][12] These methods can achieve excellent yields and high levels of both diastereoselectivity and enantioselectivity. Ketone-based catalysts, such as those derived from fructose (Shi catalyst) or chiral trifluoromethyl ketones, in conjunction with oxidants like Oxone® or hydrogen peroxide, have also proven effective for various alkene classes.[13][14]

-

Metal Catalysis: Copper(I)-catalyzed protocols have been developed for the asymmetric epoxidation of aldehydes with α-trifluoromethyl diazosilanes, affording the corresponding epoxides with excellent enantio- and diastereoselectivities.[15]

Data Summary: Comparison of Asymmetric Epoxidation Methods

| Catalyst System | Substrate Type | Oxidant | Typical Yield | Typical ee | Reference |

| Cinchona Alkaloid / PTC | β-CF3, β,β-disubstituted Enones | Air / Methylhydrazine | up to 99% | up to 99.5:0.5 er | [11] |

| Takemoto's Catalyst | Tetrasubstituted Alkenes | TBHP | Good | up to 84% ee | [12] |

| Copper(I) / BOX Ligand | Aldehydes (with diazosilane) | N/A | 51-93% | 96-99% ee | [15] |

| Peptide-Embedded Tfk | Trisubstituted Alkenes | H2O2 / Na2CO3 | 75-89% | up to 91.0:9.0 er | [13] |

PTC: Phase-Transfer Catalyst; TBHP: tert-Butyl hydroperoxide; Tfk: Trifluoromethyl ketone; ee: enantiomeric excess; er: enantiomeric ratio.

Pathway III: Stereocenter Construction Prior to Cyclization

An elegant and powerful alternative strategy involves establishing the critical trifluoromethyl-substituted stereocenter first, followed by a subsequent ring-closing step to form the epoxide. This approach offers excellent control over stereochemistry.

A key example is the diastereoselective, auxiliary-controlled trifluoromethylation of a chiral keto ester.[16][17][18] In this method, a keto acid is first coupled to a chiral auxiliary (e.g., trans-2-phenylcyclohexanol). The resulting chiral keto ester then undergoes diastereoselective nucleophilic trifluoromethylation. The major diastereomer can often be isolated in high purity via crystallization. After removal of the chiral auxiliary, the resulting trifluoromethylated hydroxy ester can be converted into the epoxide. This method is particularly valuable for producing enantiopure epoxides for pharmaceutical intermediates.[16][17]